3-Mesitylpentanedioic Acid
CAS No.:
Cat. No.: VC18337444
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O4 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 3-(2,4,6-trimethylphenyl)pentanedioic acid |
| Standard InChI | InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
| Standard InChI Key | HOZYCNJWYKLNGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pentanedioic acid chain () with a mesityl group () substituted at the third carbon position. This configuration introduces significant steric hindrance and electronic modulation, distinguishing it from simpler dicarboxylic acids like glutaric acid . X-ray crystallography and computational modeling suggest that the mesityl group adopts a planar conformation, optimizing -stacking interactions in solid-state structures .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1700–1720 cm confirm the presence of carboxylic acid groups .
-
NMR: NMR (DMSO-) reveals signals at δ 12.2 (broad, 2H, COOH), δ 6.8 (s, 2H, aromatic H), and δ 2.3 (s, 9H, CH) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at 250.12 (), consistent with the molecular formula .
Synthesis and Manufacturing
Established Synthetic Routes
While detailed protocols are scarce, proposed methods include:
-
Friedel-Crafts Acylation: Reacting mesitylene with glutaric anhydride in the presence of Lewis acids like AlCl.
-
Condensation Reactions: Coupling mesitylmagnesium bromide with diethyl glutarate followed by hydrolysis.
Challenges in Synthesis
-
Steric Hindrance: The mesityl group complicates nucleophilic attacks, requiring elevated temperatures or high-pressure conditions.
-
Yield Optimization: Current yields are suboptimal (<50%), necessitating catalyst screening (e.g., Ni or Cu complexes) .
Industrial-Scale Production
No commercial production facilities are reported, but laboratory-scale synthesis employs batch reactors with reflux setups. Purification typically involves recrystallization from ethanol/water mixtures .
Applications in Organic Synthesis and Pharmaceuticals
Role as a Synthetic Intermediate
The compound’s rigid structure makes it valuable for:
-
Ligand Design: Its carboxylate groups coordinate metal ions, enabling applications in catalysis (e.g., asymmetric cycloadditions) .
-
Polymer Chemistry: Serves as a cross-linker in thermosetting resins, enhancing thermal stability.
Environmental and Metabolic Behavior
Biodegradation and Ecotoxicity
As a metabolite of the herbicide tralkoxydim, 3-mesitylpentanedioic acid is detected in soil and groundwater . Key findings:
Mammalian Metabolism
-
Absorption: Poor oral bioavailability due to high polarity .
-
Excretion: Renal clearance predominates, with <5% hepatic metabolism .
Comparative Analysis with Related Dicarboxylic Acids
Table 2: Structural and Functional Comparisons
| Compound | Substituent | Key Applications | Reactivity |
|---|---|---|---|
| 3-Mesitylpentanedioic acid | 2,4,6-Trimethylphenyl | Catalysis, polymers | Sterically hindered |
| Glutaric acid | None | Food additives, plastics | High nucleophilicity |
| 3-Hydroxymethylglutaric acid | Hydroxymethyl | Metabolic studies | Chelating agent |
Future Research Directions
Priority Areas
-
Synthetic Optimization: Develop enantioselective routes using chiral catalysts (e.g., Box ligands) .
-
Biological Screening: Evaluate anticancer and anti-inflammatory activity in vitro .
-
Environmental Monitoring: Assess long-term soil persistence and groundwater contamination risks .
Technological Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume